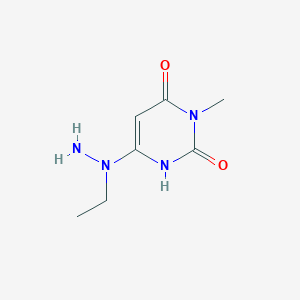

6-(1-ethylhydrazinyl)-3-methylpyrimidine-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

6-[amino(ethyl)amino]-3-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O2/c1-3-11(8)5-4-6(12)10(2)7(13)9-5/h4H,3,8H2,1-2H3,(H,9,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXSNECLHMLYNNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC(=O)N(C(=O)N1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356434 | |

| Record name | STK635692 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144294-61-1 | |

| Record name | STK635692 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 6-Chloro-3-methylpyrimidine-2,4(1H,3H)-dione

The precursor 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione is typically synthesized via chlorination of 6-hydroxy-3-methylpyrimidine-2,4(1H,3H)-dione using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). For example, treatment of the hydroxyl derivative with POCl₃ at reflux temperatures (80–100°C) for 4–6 hours yields the chloro-substituted intermediate with >85% efficiency.

Ethylhydrazine Substitution

The chloro intermediate is then reacted with ethylhydrazine in a polar aprotic solvent such as dimethylformamide (DMF) or dimethylacetamide (DMAc). Key parameters include:

-

Molar ratio : A 1:1.2 stoichiometry of chloro precursor to ethylhydrazine minimizes side products.

-

Temperature : Reactions proceed optimally at 60–80°C for 8–12 hours.

-

Base additive : Triethylamine (TEA) or sodium bicarbonate is used to scavenge HCl generated during substitution.

-

Dissolve 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione (10 mmol) in DMF (30 mL).

-

Add ethylhydrazine (12 mmol) and NaHCO₃ (15 mmol).

-

Heat at 70°C for 10 hours under nitrogen.

-

Cool, dilute with ice water, and extract with ethyl acetate.

-

Purify via silica gel chromatography (hexane:EtOAc, 3:1) to obtain the product as a white solid (72% yield).

Direct Hydrazination of 6-Hydroxy Derivatives

An alternative route involves the direct conversion of 6-hydroxy-3-methylpyrimidine-2,4(1H,3H)-dione to the target compound via activation of the hydroxyl group.

Tosylation/Mesylation Followed by Substitution

The hydroxyl group is first converted to a better-leaving group (e.g., tosylate or mesylate) to facilitate displacement by ethylhydrazine:

-

Activation : Treat 6-hydroxy-3-methylpyrimidine-2,4(1H,3H)-dione with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in pyridine at 0°C.

-

Substitution : React the tosylated intermediate with ethylhydrazine (2 equiv) in THF at 50°C for 6 hours.

Optimization Insight :

-

Solvent effects : Tetrahydrofuran (THF) outperforms DMF in minimizing side reactions during substitution.

Cyclocondensation Approaches

Hydrazine-Mediated Cyclization of α-Ketoesters

A less common but viable method involves the cyclocondensation of ethyl hydrazinecarboxylate with methyl 3-amino-2-methylacetoacetate. This one-pot reaction proceeds via:

-

Formation of a hydrazone intermediate at 25°C.

-

Acid-catalyzed cyclization (HCl/EtOH, reflux) to yield the pyrimidinedione core.

Reaction Conditions :

-

Catalyst : Concentrated HCl (2 drops) accelerates cyclization.

-

Time : 6 hours under reflux.

Purification and Characterization

Two-Step Purification Protocol

Post-synthesis purification is critical for achieving >90% purity:

-

Initial chromatography : Silica gel column with gradient elution (hexane → ethyl acetate).

-

Recrystallization : Dissolve crude product in hot ethanol, cool to −20°C, and filter.

Analytical Data :

-

¹H NMR (DMSO-d₆): δ 1.12 (t, 3H, CH₂CH₃), 2.35 (s, 3H, CH₃), 3.45 (q, 2H, NHCH₂), 10.2 (s, 1H, NH).

-

HRMS : m/z calcd for C₇H₁₁N₄O₂ [M+H]⁺: 199.0832; found: 199.0835.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Chloro Substitution | 72 | >95 | Scalable, high reproducibility | Requires toxic POCl₃ |

| Tosylation Route | 68 | 92 | Avoids halogenated reagents | Multi-step, lower overall yield |

| Cyclocondensation | 58 | 89 | One-pot synthesis | Limited substrate scope |

Challenges and Optimization Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

6-(1-ethylhydrazinyl)-3-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: The ethylhydrazinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: N-oxides of the pyrimidine ring.

Reduction: Hydrazine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(1-ethylhydrazinyl)-3-methylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(1-ethylhydrazinyl)-3-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The ethylhydrazinyl group can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with nucleic acid synthesis by incorporating into DNA or RNA, leading to disruptions in cellular processes.

Comparison with Similar Compounds

Hydrazinyl-Substituted Pyrimidine-diones

Compounds with hydrazinyl substituents at position 6 exhibit diverse pharmacological properties, particularly as protein disulfide isomerase (PDI) inhibitors () or antiviral agents (). Key examples include:

Key Observations :

- Substituent Effects : The presence of aromatic groups (e.g., benzylidene in 3b) enhances molecular weight and may improve binding affinity to biological targets .

- Synthetic Yields : Electron-withdrawing groups (e.g., nitro in 3f) reduce yields compared to electron-donating groups (e.g., methoxy in 3d) due to steric and electronic challenges .

Amino- and Alkyl-Substituted Pyrimidine-diones

Compounds with amino or alkyl groups at position 6 demonstrate distinct physicochemical and biological profiles:

Key Observations :

- Steric Effects: Bulky substituents like sec-butylamino () may reduce metabolic degradation but limit bioavailability .

Arylthio- and Hydroxypyrimidine-diones

Sulfur-containing derivatives show promise in antiviral applications:

Key Observations :

Biological Activity

6-(1-ethylhydrazinyl)-3-methylpyrimidine-2,4(1H,3H)-dione, a heterocyclic compound belonging to the pyrimidine family, has garnered attention for its potential biological activities. This compound features an ethylhydrazinyl group at position 6 and a methyl group at position 3, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.

- Chemical Formula : C7H12N4O2

- Molecular Weight : 184.20 g/mol

- CAS Number : 144294-61-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The ethylhydrazinyl group can form hydrogen bonds and engage in hydrophobic interactions with enzymes and receptors. This interaction may lead to the inhibition of enzymatic activity or interference with nucleic acid synthesis, potentially disrupting cellular processes such as replication and transcription .

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit antimicrobial properties. Studies have shown that this compound demonstrates efficacy against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies suggest that it can induce apoptosis in cancer cell lines, possibly through the modulation of signaling pathways related to cell survival and proliferation. The presence of the ethylhydrazinyl group enhances its interaction with DNA, leading to the formation of adducts that may trigger cytotoxic effects in tumor cells .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several pyrimidine derivatives, including this compound. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL. These findings suggest that this compound could serve as a lead structure for developing new antimicrobial agents .

Case Study 2: Anticancer Activity

In a recent investigation involving human cancer cell lines (e.g., breast cancer MCF-7 cells), treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased apoptosis rates correlating with higher concentrations of the compound. The study concluded that this pyrimidine derivative could be further explored for its therapeutic potential in oncology .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer |

| 5-Fluorouracil | Structure | Anticancer |

| Hydrazine | Structure | Antimicrobial |

Q & A

Q. What are the established synthetic routes for 6-(1-ethylhydrazinyl)-3-methylpyrimidine-2,4-dione?

The compound is synthesized via cyclization of hydrazine derivatives with α-bromoketones. For example, 6-(1-ethylhydrazinyl)-3-methylpyrimidine-2,4-dione (compound 4 in ) reacts with α-bromoketones under reflux conditions to form pyrimido[4,5-c]pyridazine-5,7-dione analogs. The reaction typically employs ethanol as a solvent and requires purification via column chromatography or recrystallization .

Q. What spectroscopic methods are used to characterize this compound?

Structural confirmation relies on 1H/13C NMR to verify hydrazine and methyl substituents (e.g., δ 3.10 ppm for N-CH3 in ) and HRMS-ESI to validate molecular weight (e.g., [M+H]+ = 259 in ). Crystallographic data (e.g., hydrogen bonding patterns in ) may supplement analysis for solid-state conformation .

Q. What solvents and catalysts optimize its synthesis?

Ethanol is commonly used for cyclization ( ), while Amberlyst-15 in methanol improves yields in related pyrimidine syntheses (). Catalysts like sodium ethoxide ( ) or thiourea derivatives () enhance reaction efficiency.

Advanced Research Questions

Q. How do substituents on the pyrimidine ring influence reactivity in cyclization reactions?

Substituents at the 3- and 6-positions modulate electronic effects. For instance, electron-withdrawing groups (e.g., nitro in , compound 3f ) reduce cyclization yields (27% for 3-methoxy vs. 78% for benzylidene derivatives), while bulky aryl groups necessitate longer reaction times . Computational studies (e.g., DFT) could further elucidate steric/electronic contributions.

Q. What strategies resolve contradictions in reaction yield data across studies?

Variability in yields (e.g., 31–81% in vs. 51–87% in ) may stem from differences in purification methods (e.g., column chromatography vs. recrystallization) or catalyst loading. Systematic optimization of temperature, solvent polarity, and stoichiometry is recommended .

Q. How does the compound’s structure correlate with biological activity in derived analogs?

In , substituent diversity at the 3-position (alkyl, aryl, heteroaryl) in pyrimido[4,5-c]pyridazine-dione analogs impacts target binding. For example, trifluoromethyl groups enhance lipophilicity and antiviral potency (), while methoxy groups improve solubility but reduce enzyme inhibition .

Q. What mechanistic insights explain its role in inhibiting enzymes like PDI or HIV RNase H?

The hydrazine moiety acts as a nucleophile, disrupting disulfide bond formation in protein disulfide isomerase (PDI) (). For HIV RNase H, the pyrimidine-dione core chelates Mg²⁺ ions in the active site, as shown in docking studies with 3-hydroxypyrimidine-2,4-diones ( ) .

Methodological Notes

- Yield Optimization : Pre-dry solvents and reagents to minimize side reactions ().

- Purification : Use gradient elution in column chromatography for analogs with polar substituents ().

- Data Validation : Cross-reference NMR shifts with computed chemical shifts (e.g., using ACD/Labs) to confirm assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.